molecular formula C8H7ClN2O B3347955 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148010-70-2

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3347955
CAS No.: 148010-70-2
M. Wt: 182.61 g/mol
InChI Key: MZCZOGGMZQMPTI-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 148010-70-2) is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, which is recognized in scientific literature as a privileged heterocyclic scaffold in medicinal chemistry . This motif is a key intermediate for accessing various pharmacologically active compounds and is actively investigated in drug discovery . Research highlights the significant potential of this core structure in the development of novel therapeutic agents. Specifically, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent tubulin polymerization inhibitors, which is a key mechanism for anticancer agents . These compounds target the colchicine binding site on tubulin, disrupting microtubule formation and demonstrating high cytotoxicity against a range of human tumor cell lines, making them promising leads in oncology research . This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZOGGMZQMPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441693
Record name 5-chloro-3,4-dihydro-1H-quinoxalin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID20441693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148010-70-2
Record name 5-Chloro-3,4-dihydro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148010-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

  • Condensation Reaction: : The starting materials, such as 1,2-diaminobenzene and chloroacetic acid, undergo a condensation reaction to form the quinoxaline core.

  • Oxidation: : The resulting compound is then oxidized to introduce the ketone group at the 2-position.

  • Chlorination: : Finally, the compound is chlorinated at the 5-position to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

  • Reduction: : Reduction reactions can convert the ketone group to a hydroxyl group, resulting in dihydroquinoxalin-2-ols.

  • Substitution: : The chlorine atom at the 5-position can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:
  • Oxidation: : Quinoxaline-2,3-dione derivatives.

  • Reduction: : Dihydroquinoxalin-2-ols.

  • Substitution: : Alkylated or arylated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is characterized by its quinoxaline structure with a chloro substituent at the fifth position and a carbonyl group at the second position. The molecular formula is C8H7ClN2OC_8H_7ClN_2O with a molar mass of approximately 182.6 g/mol. This compound belongs to a broader family of quinoxalinones known for their pharmacological potential.

Antibacterial Activity

Research indicates that 5-Cl-DHQ exhibits significant antibacterial properties. Studies have shown that derivatives of dihydroquinoxalin can inhibit various bacterial strains, suggesting that 5-Cl-DHQ may possess similar effects. For instance, derivatives have been explored for their efficacy against resistant bacterial strains, showcasing the potential for developing new antibiotics from this scaffold.

Anticancer Properties

The presence of the chlorine group in 5-Cl-DHQ may enhance its interaction with cancer cells. Various studies have investigated its potential as an anticancer agent, focusing on mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antiviral Activity

5-Cl-DHQ has been studied for its antiviral properties, particularly against HIV-1. The compound GW420867X, which features a similar structure to 5-Cl-DHQ, has undergone clinical trials demonstrating potent antiviral activity . This suggests that 5-Cl-DHQ may also exhibit significant antiviral effects worth exploring further.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by acting on various inflammatory pathways. Studies have reported that derivatives of 3,4-dihydroquinoxalin-2-one can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, which could make them valuable in treating inflammatory diseases .

Synthetic Routes

Several synthetic approaches have been developed to prepare this compound:

  • Cyclization Reactions : Utilizing chiral pool amino acids through coupling/cyclization methods has been effective in synthesizing enantiopure compounds.
  • Multicomponent Reactions : These methods allow for the construction of complex structures from simpler precursors.
  • Photochemical Methods : Innovative approaches involving light-assisted reactions have also been reported to yield this compound efficiently .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral activity of compounds similar to 5-Cl-DHQ against HIV-1. Results indicated that these compounds could effectively inhibit viral replication in vitro, making them candidates for further development as antiviral agents .
  • Anticancer Research : In vitro studies demonstrated that derivatives of 5-Cl-DHQ could induce apoptosis in cancer cell lines through various mechanisms such as targeting topoisomerase II and disrupting tubulin polymerization .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of certain dihydroquinoxalin derivatives to act as COX inhibitors, significantly reducing inflammation markers in animal models .

Mechanism of Action

The mechanism by which 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogenated Derivatives
  • 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one: The C5-chloro substituent may enhance hydrophobic interactions in binding pockets. 5-Fluoro-3,4-dihydroquinoxalin-2(1H)-one: Fluorine at C5 (a bioisostere of chlorine) may improve metabolic stability but requires further activity validation .
Alkyl and Aromatic Substituents
  • However, its biological activity remains uncharacterized .
Carboxylic Acid Derivatives
  • Monocarboxylic and Dicarboxylic Derivatives: Modifications with carboxylic groups (e.g., compound 30d) demonstrate enhanced sGC activation, achieving efficacy comparable to the reference activator BAY 60-2770. For example, 30d increased wild-type and mutant His105Ala sGC activity, highlighting the importance of hydrogen-bonding and van der Waals interactions .

Physicochemical and Pharmacokinetic Properties

Compound Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
This compound Cl at C5 182.61 Low solubility; requires -80°C storage Research use (potential sGC)
6,7-Dichloro derivative Cl at C6, C7 217.06 Moderate solubility Antibacterial (moderate)
4-Benzyl derivative Benzyl at N4 238.29 High hydrophobicity Undetermined
30d (monocarboxylic) COOH at N4 278.25 Improved solubility sGC activation (EC₅₀ ~ BAY 60-2770)
  • Solubility : Carboxylic acid derivatives (e.g., 30d ) exhibit improved aqueous solubility compared to halogenated or alkylated analogues, critical for cell-based assays .
  • Stability : Chlorinated derivatives like the target compound require stringent storage conditions, whereas alkylated analogues (e.g., 4-benzyl) may degrade less rapidly .

Biological Activity

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C_8H_7ClN_2O, and it is often synthesized via cyclization reactions involving appropriate precursors. This compound exhibits a range of chemical properties that contribute to its biological activity.

Antiviral Activity

Research has indicated that quinoxaline derivatives, including this compound, possess antiviral properties. A systematic review highlighted that certain quinoxaline derivatives demonstrated significant antiviral activity against various viruses, including Herpes simplex virus (HSV) and Hepatitis B virus (HBV) . Specifically, compounds with similar structures have shown promising results in inhibiting viral replication.

Table 1: Antiviral Activity of Quinoxaline Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
Compound 1HSV20
Compound 2HBV100
This compoundTBDTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of 3,4-dihydroquinoxalin-2-one have been reported to exhibit potent activity against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance anticancer efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound A (similar structure)HeLa0.126
Compound B (analogous derivative)SMMC-77210.071
This compoundTBDTBDTBD

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in viral replication and tumor growth.
  • Cellular Signaling Modulation : The compound can interfere with signaling pathways related to cell proliferation and apoptosis.
  • Receptor Interaction : Potential interactions with estrogen receptors have been noted, suggesting anti-inflammatory effects .

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives in preclinical models:

  • Study on HIV : A derivative similar to this compound was evaluated in HIV-infected patients and showed promising antiviral activity while being well tolerated .
  • Anticancer Efficacy : In vitro studies demonstrated that compounds with the quinoxaline core exhibited significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via:

  • Copper-catalyzed alkynylation : A Cu(I)/phenanthroline system enables regioselective coupling of terminal alkynes with 3,4-dihydroquinoxalin-2(1H)-one derivatives under aerobic conditions. For example, 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one was synthesized in 61% yield .
  • HFIP-catalyzed Mannich reactions : Hexafluoroisopropanol (HFIP) promotes the formation of difluoro-substituted derivatives via a cascade reaction, achieving moderate to high yields .

Q. Key Considerations :

  • Catalyst choice (e.g., Cu(I) vs. HFIP) affects regioselectivity and byproduct formation.
  • Oxygen acts as a terminal oxidant in copper-catalyzed systems, requiring controlled aeration .
  • Temperature (typically 60–100°C) and solvent polarity influence reaction efficiency.

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Answer: Use a multi-technique approach:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals, e.g., the dihydroquinoxalinone NH proton at δ 8.5–9.0 ppm and aromatic protons at δ 6.5–7.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm .

HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

IR Spectroscopy : Detect C=O stretches at ~1680 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .

Q. Example Data :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS ([M+H]⁺)
3ad (Chlorophenyl-alkynyl)7.39–7.25 (m, Ar-H)177.13 (C=O)225.1017 (obs)
4a (Benzyl derivative)6.84 (m, Ar-H)139.13 (Ar-C)Calcd: 225.1022

Q. What safety protocols are critical when handling this compound?

Answer:

  • Skin Protection : Use EN 374-certified gloves (e.g., nitrile) and barrier creams. Avoid direct skin contact due to potential acute dermal toxicity .
  • Respiratory Protection : Use fume hoods or N95 masks in poorly ventilated areas to prevent inhalation of fine particles .
  • Waste Management : Collect organic waste in sealed containers to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives?

Answer:

  • DFT Calculations : Predict regioselectivity in alkynylation reactions by analyzing frontier molecular orbitals (FMOs) of intermediates. For example, Cu(I)-acetylide interactions stabilize transition states in copper-catalyzed systems .
  • Molecular Dynamics : Simulate solvent effects (e.g., HFIP’s role in stabilizing zwitterionic intermediates in Mannich reactions) .
  • Software Tools : Gaussian 16 or ORCA for energy profiling; PyMol for visualizing steric effects in bulky substituents.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Answer:

  • Case Study : Compare 3ad (61% yield) and 3af (33% yield) . Lower yields in 3af may arise from steric hindrance in alkyne substrates.
  • Methods :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
    • X-ray Crystallography : Confirm absolute configuration when NMR is ambiguous .
    • Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled reagents in mechanistic studies).

Q. What are the mechanistic implications of quinoxalinone rearrangements into benzimidazoles?

Answer:

  • Pathway : this compound reacts with arylhydrazines to form 3-arylacylidene intermediates, which undergo cyclocondensation to yield 2-heteroaryl benzimidazoles (Figure 3, ).
  • Key Steps :
    • Nucleophilic attack at the C=O group.
    • Ring-opening followed by recyclization with loss of H₂O.
  • Experimental Validation : Monitor intermediates via LC-MS and isolate transient species under cryogenic conditions .

Q. How can researchers improve yields in multi-step syntheses involving this compound?

Answer:

  • Byproduct Analysis : Identify side products (e.g., dimerization in copper-catalyzed reactions) using TLC-MS .

  • Optimization Table :

    ParameterAdjustmentOutcome
    Catalyst LoadingReduce Cu(I) from 10% to 5%Lower dimer formation
    SolventSwitch toluene → DCEHigher polarity improves solubility
    Reaction TimeExtend from 12h to 24hCompletes slow cyclization

Q. What role do substituents play in modulating the biological activity of dihydroquinoxalinone derivatives?

Answer:

  • Chlorine Substitution : The 5-Cl group enhances lipophilicity, improving membrane permeability in anti-tubercular assays .
  • Alkyne vs. Acyl Groups : Alkynyl derivatives (e.g., 3ad) show higher metabolic stability than ketone-containing analogs (e.g., 4a) due to reduced oxidative metabolism .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

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